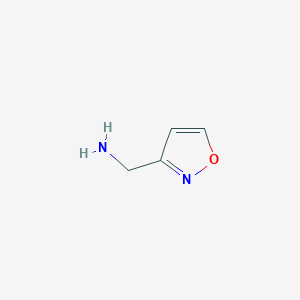
2-Bromo-3-méthoxyphénol
Vue d'ensemble
Description
2-Bromo-3-methoxyphenol is a chemical compound with the empirical formula C7H7BrO2 . It has a molecular weight of 203.03 and is commonly used in research and development .
Synthesis Analysis
The synthesis of 2-Bromo-3-methoxyphenol can be achieved through various methods. One such method involves the use of n-butyllithium in tetrahydrofuran and hexane, followed by the addition of 1,2-dibromoethane . Another method involves the use of trifluoromethanesulfonic acid anhydride in pyridine .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-methoxyphenol consists of a phenol group (an aromatic ring with a hydroxyl group) that is substituted with a bromine atom and a methoxy group .Physical And Chemical Properties Analysis
2-Bromo-3-methoxyphenol is a solid with a melting point of 74-79 °C . It has a density of 1.6±0.1 g/cm³ and a boiling point of 246.5±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthèse de composés bioactifs
2-Bromo-3-méthoxyphénol : est un précurseur précieux dans la synthèse de composés bioactifs. Ses groupes bromo et méthoxy sont essentiels pour faciliter les transformations chimiques ultérieures, conduisant à la création de molécules aux propriétés antitumorales et anti-inflammatoires potentielles .
Polymères conducteurs
Ce composé sert de brique élémentaire pour les polymères conducteurs. Sa structure phénolique permet l'introduction de divers groupes fonctionnels, qui peuvent modifier les propriétés électriques des polymères résultants, les rendant adaptés aux applications électroniques .
Antioxydants
En raison de sa structure phénolique, This compound présente des propriétés antioxydantes. Il peut être incorporé dans des matériaux pour prévenir la dégradation oxydative, améliorant ainsi leur longévité et leurs performances .
Absorbants ultraviolets
La capacité du composé à absorber la lumière UV en fait un excellent candidat pour une utilisation dans les revêtements, les plastiques et les adhésifs afin de protéger contre les dommages induits par les UV .
Ignifugeants
This compound : contribue à la résistance au feu des matériaux. L'atome de brome est particulièrement efficace pour arrêter la propagation des flammes, ce qui est crucial pour la sécurité dans diverses applications .
Amélioration de la stabilité thermique
L'incorporation de This compound dans des matériaux peut améliorer leur stabilité thermique. Ceci est particulièrement bénéfique dans les applications où les matériaux sont exposés à des températures élevées et doivent maintenir leur intégrité .
Synthèse organique
Le composé est utilisé en synthèse organique, où son groupe bromo peut subir diverses réactions, telles que la substitution nucléophile, pour créer un large éventail de produits organiques .
Stabilisation des métabolites actifs
En recherche pharmaceutique, This compound a été utilisé pour stabiliser les métabolites actifs pendant le traitement et le stockage des échantillons, assurant l'intégrité des échantillons pour une analyse précise .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFJMEJVRHBPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567827 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135999-16-5 | |
| Record name | 2-Bromo-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135999-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
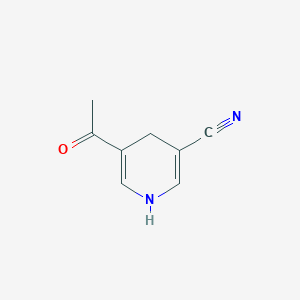
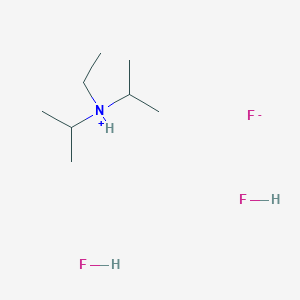
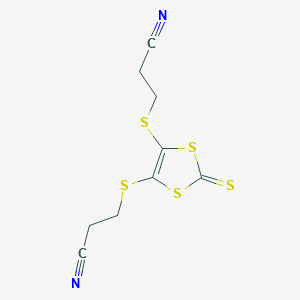
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
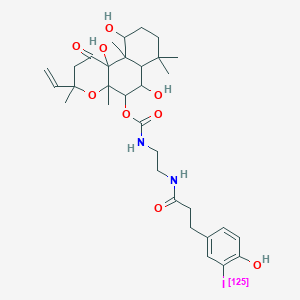
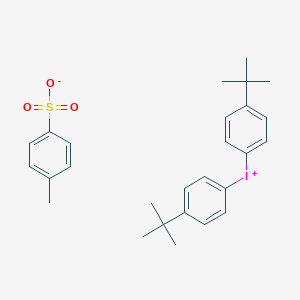


![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

